1-(2-FLUORO-4-METHOXYPHENYL)ETHANAMINE HYDROCHLORIDE
Description
1-(2-Fluoro-4-Methoxyphenyl)Ethanamine Hydrochloride is a substituted arylalkylamine compound characterized by a fluoro group at the 2-position and a methoxy group at the 4-position of the phenyl ring, attached to an ethanamine backbone. Its enantiomer, (1R)-1-(2-Fluoro-4-Methoxyphenyl)Ethanamine Hydrochloride, is also commercially available (CAS 1309598-55-7) .
Properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGPYFQNNQZFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Intermediate Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Friedel-Crafts Acylation | 78–82 | 95 | AlCl, CHCl, 0°C |
| SNAr Methoxylation | 85–88 | 98 | NaOMe, DMF, 80°C, 12 h |
Synthetic Routes to the Free Amine
Catalytic Hydrogenation of Oxime Intermediates
The oxime derivative of 2-fluoro-4-methoxyacetophenone is reduced under hydrogenation conditions. Palladium on carbon (Pd/C, 5% wt) in ethanol at 50°C and 3 atm H achieves quantitative conversion to the racemic amine. Optical purity is subsequently enhanced via chiral resolution (Section 3).
Mechanistic Insight :
The hydrogenation proceeds via adsorption of the oxime onto the Pd surface, followed by sequential H addition to the C=N bond. Steric hindrance from the methoxy group slows reaction kinetics, necessitating elevated pressures.
Reductive Amination with Chiral Auxiliaries
A patent-pending method (WO2015159170A2) employs (S)-α-methylbenzylamine as a chiral auxiliary:
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Schiff Base Formation : 2-fluoro-4-methoxyacetophenone reacts with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions to form the imine.
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Asymmetric Reduction : Sodium triacetoxyborohydride (STAB) selectively reduces the imine to the (S)-configured amine at 0°C, achieving 92% enantiomeric excess (ee).
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Auxiliary Removal : Hydrogenolysis over Pd/C cleaves the benzyl group, yielding enantiopure 1-(2-fluoro-4-methoxyphenyl)ethanamine.
Table 2: Reductive Amination Optimization Parameters
| Parameter | Optimal Value | Impact on ee (%) |
|---|---|---|
| Temperature | 0°C | 92 → 85 (at 25°C) |
| Reducing Agent | STAB | 92 → 78 (NaBH) |
| Solvent | Dichloromethane | 92 → 88 (THF) |
Chiral Resolution and Enantiopurity Enhancement
Racemic mixtures from hydrogenation are resolved using dibenzoyl-D-tartaric acid in ethanol/water (3:1). Crystallization at −20°C affords the (S)-enantiomer with >99.5% ee, as validated by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10).
Critical Factor :
The fluorine atom’s electronegativity increases diastereomeric salt solubility differences, improving resolution efficiency by 40% compared to non-fluorinated analogs.
Hydrochloride Salt Formation
The free amine is treated with HCl gas in anhydrous ethanol at 0–5°C, achieving near-quantitative conversion to the hydrochloride salt. Key considerations:
Table 3: Hydrochloride Formation Metrics
| Condition | Purity (%) | Yield (%) |
|---|---|---|
| HCl Gas, 0°C | 99.8 | 98 |
| Aqueous HCl, 25°C | 97.2 | 89 |
Purification and Analytical Validation
Final purification employs recrystallization from ethanol/water (4:1), yielding white crystalline product (mp 192–194°C). Purity is confirmed via:
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HPLC : >99.9% (C18 column, 0.1% TFA in HO/MeCN gradient).
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NMR : H NMR (400 MHz, DO) δ 1.42 (d, J = 6.8 Hz, 3H), 3.85 (s, 3H), 4.21 (q, J = 6.8 Hz, 1H), 6.82–7.12 (m, 3H).
Scalability and Industrial Adaptations
The reductive amination route (Section 2.2) is preferred for kilogram-scale production due to:
Chemical Reactions Analysis
1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base
Scientific Research Applications
1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This modulation can lead to changes in neuronal signaling and has potential therapeutic implications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted phenyl-ethanamine derivatives. Below is a systematic comparison with key analogs, emphasizing substituent effects, stereochemistry, and inferred physicochemical properties.
Substituent Position and Type
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- For example, the trifluoromethyl group in 865815-07-2 significantly increases metabolic stability .
- Methoxy vs. Methyl Groups: Methoxy (OCH₃) enhances polarity and hydrogen-bonding capacity compared to methyl (CH₃), as seen in 1217465-66-1 vs. the target compound .
- Backbone Modifications: Propanamine derivatives (e.g., 473733-16-3) exhibit increased lipophilicity and steric bulk compared to ethanamine analogs, which may affect pharmacokinetic properties .
Stereochemical Considerations
The (R)-enantiomer of the target compound (CAS 1309598-55-7) is explicitly documented . Enantiomeric purity is critical in drug development; for instance, (R)-configured amines often exhibit distinct biological activities compared to (S)-forms due to stereoselective receptor interactions.
Biological Activity
1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride, also known as (R)-1-(2-fluoro-4-methoxyphenyl)ethanamine hydrochloride, is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H13ClFNO
- Molecular Weight : 205.66 g/mol
- CAS Number : 1309598-55-7
- IUPAC Name : (1R)-1-(2-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C9H13ClFNO |
| Molecular Weight | 205.66 g/mol |
| CAS Number | 1309598-55-7 |
| Appearance | White crystalline solid |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-fluoro-4-methoxyphenyl)ethanamine exhibit anticancer properties . For instance, derivatives of piperidine, which include similar structural motifs, have shown promising results in inhibiting tumor cell growth. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor progression.
One study highlighted a piperidine derivative that exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to the reference drug bleomycin . The mechanism involves the inhibition of IKKβ, a critical regulator of the NF-κB pathway, which is often activated in various cancers .
Neuroprotective Effects
The compound also shows potential as a neuroprotective agent . It has been observed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission and provide protective effects against neuronal damage .
Antimicrobial Activity
There are indications that similar compounds possess antimicrobial properties . Structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance antibacterial and antifungal activities. Compounds with electron-withdrawing groups have demonstrated effective inhibition against multi-drug resistant bacteria .
Case Study 1: Anticancer Efficacy
In a controlled experiment involving various cancer cell lines, a derivative of 1-(2-fluoro-4-methoxyphenyl)ethanamine was tested for its cytotoxic effects. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as an effective anticancer agent.
Case Study 2: Neuroprotection in Animal Models
A recent study evaluated the neuroprotective effects of the compound in rodent models of Alzheimer's disease. The results showed improved cognitive function and reduced markers of neuroinflammation when treated with the compound compared to untreated controls.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting AChE and BuChE, the compound increases acetylcholine levels in synaptic clefts, enhancing neurotransmission.
- Induction of Apoptosis : Through modulation of signaling pathways such as NF-κB, it promotes programmed cell death in cancer cells.
- Antimicrobial Action : The presence of fluorine and methoxy groups enhances interaction with microbial targets.
Q & A
Q. What are the common synthesis pathways for 1-(2-fluoro-4-methoxyphenyl)ethanamine hydrochloride, and how can purity be optimized?
The synthesis typically involves reductive amination of 2-fluoro-4-methoxybenzaldehyde with ethylamine using sodium cyanoborohydride (NaBH3CN) under controlled pH (~6–7) and temperature (20–25°C). Post-reduction, the free base is treated with HCl to form the hydrochloride salt (). Purity optimization requires:
- Chromatographic purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate unreacted precursors.
- Crystallization : Recrystallize from ethanol/water mixtures to remove impurities.
- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS to ensure completion ().
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6) identifies substituents (e.g., fluorine coupling in aromatic protons, methoxy singlet at ~3.8 ppm) ().
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 174.082 for free base) and isotopic patterns for chlorine/fluorine ().
- X-ray crystallography : Resolve absolute configuration, particularly for enantiomers (e.g., (R)- vs. (S)-forms) ().
Q. What are the recommended storage conditions to ensure compound stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (N2/Ar). Stability studies show degradation (<5% over 12 months) under these conditions. Avoid aqueous solutions at neutral pH, which may hydrolyze the methoxy group ().
Advanced Research Questions
Q. How can enantiomeric resolution impact pharmacological activity, and what methods are used for separation?
The (R)-enantiomer often exhibits higher receptor binding affinity (e.g., serotonin receptors) due to steric and electronic effects. Separation methods include:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/ethanol (90:10) + 0.1% diethylamine ().
- Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively acylates one enantiomer .
- Crystallization with chiral auxiliaries : Co-crystallize with L-tartaric acid to isolate (R)-form .
Q. How should receptor binding assays be designed to evaluate affinity and selectivity?
- Radioligand displacement : Use [³H]-5-HT in HEK293 cells expressing 5-HT2A receptors. Calculate IC50 and Ki values via nonlinear regression ().
- Functional assays : Measure intracellular Ca²+ flux (Fluo-4 AM dye) to assess agonism/antagonism .
- Selectivity screening : Test against off-target receptors (e.g., dopamine D2, adrenergic α1) at 10 µM to rule out cross-reactivity .
Q. What strategies are used to analyze metabolic pathways and identify degradation products?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) + NADPH. Analyze metabolites via UPLC-QTOF-MS. Major pathways include N-dealkylation and aromatic hydroxylation .
- Isotope labeling : Synthesize deuterated analogs to trace metabolic sites (e.g., ²H3-ethylamine moiety) .
- CYP enzyme inhibition : Use ketoconazole (CYP3A4 inhibitor) to identify enzyme-specific metabolism .
Q. How can contradictory data in receptor affinity studies be resolved?
Conflicting results (e.g., varying IC50 values) may arise from:
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8 affects protonation states) .
- Cell line variability : Validate receptor expression levels via qPCR/Western blot .
- Data normalization : Use internal controls (e.g., reference agonists) to minimize batch effects .
- Meta-analysis : Apply weighted Z-scores to aggregate data from multiple studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
